Silane, (butoxymethyl)trimethyl-

Description

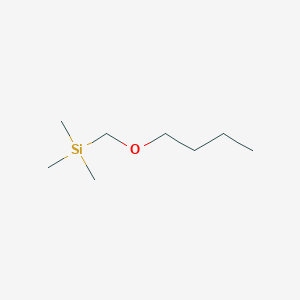

Silane, (butoxymethyl)trimethyl- is an organosilicon compound with the molecular formula C₈H₂₀OSi (assuming a butoxymethyl group attached to a trimethylsilane core). Its structure consists of a silicon atom bonded to three methyl groups and one butoxymethyl group (-CH₂-O-C₄H₉). This compound is typically used in organic synthesis, surface modification, and as a coupling agent due to its hydrolytic stability and ability to form stable siloxane bonds.

Properties

CAS No. |

18246-52-1 |

|---|---|

Molecular Formula |

C8H20OSi |

Molecular Weight |

160.33 g/mol |

IUPAC Name |

butoxymethyl(trimethyl)silane |

InChI |

InChI=1S/C8H20OSi/c1-5-6-7-9-8-10(2,3)4/h5-8H2,1-4H3 |

InChI Key |

LHBBBFDSXZFDTA-UHFFFAOYSA-N |

SMILES |

CCCCOC[Si](C)(C)C |

Canonical SMILES |

CCCCOC[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Silane, (butoxymethyl)trimethyl- and analogous organosilanes:

Structural and Functional Analysis

Substituent Effects on Reactivity: Butoxymethyl vs. Alkoxy Groups: Compared to butan-2-yloxy(trimethyl)silane (sec-butoxy group), the butoxymethyl group in the target compound introduces a methylene (-CH₂-) spacer between the silicon and oxygen. This increases flexibility and may enhance hydrolytic stability, making it more suitable for prolonged applications in humid environments . Ether vs. Halogen/Hydrocarbon Chains: Unlike halogenated derivatives (e.g., bromomethyl or iodo-butynyl silanes), the ether-linked butoxymethyl group lacks electrophilic sites, reducing reactivity in substitution reactions. However, this makes it ideal for non-covalent surface modifications (e.g., silanization of glass or nanoparticles) .

Thermal and Chemical Stability :

- The butoxymethyl group’s ether linkage provides moderate thermal stability (predicted decomposition temperature: ~200–250°C), similar to butan-2-yloxy(trimethyl)silane .

- Halogenated analogs (e.g., bromomethyl silane) exhibit lower thermal stability due to the labile C-Br bond but higher reactivity in synthetic transformations .

Applications in Organic Synthesis :

- Butoxymethyltrimethylsilane is hypothesized to act as a protecting group for alcohols or thiols, akin to trimethylsilyl (TMS) ethers but with enhanced lipophilicity from the butoxy chain.

- In contrast, 1-butynyltrimethylsilane is employed in alkyne-azide cycloadditions (click chemistry) or palladium-catalyzed couplings due to its terminal alkyne moiety .

Research Findings and Data Tables

Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.